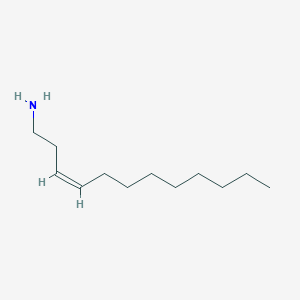![molecular formula C8H2Br2N4S B14025376 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14025376.png)
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various functional organic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in the field of organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline typically involves the bromination of a precursor compound. One common method involves the use of diaminomaleonitrile as a starting material, which undergoes a series of reactions to form the desired product. The reaction conditions often include the use of an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline involves its interaction with molecular targets and pathways within cells. The compound’s electron-deficient nature allows it to participate in electron transfer reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine
- 4,9-Dibromo-6,7-diphenyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo-[3,4-g]quinoxaline
Comparison: 4,9-Dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline is unique due to its specific substitution pattern and electronic properties. Compared to other similar compounds, it offers distinct reactivity and stability, making it a valuable compound for various applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H2Br2N4S |
|---|---|
Molekulargewicht |
346.00 g/mol |
IUPAC-Name |
4,9-dibromo-[1,2,5]thiadiazolo[3,4-g]quinoxaline |
InChI |
InChI=1S/C8H2Br2N4S/c9-3-5-6(12-2-1-11-5)4(10)8-7(3)13-15-14-8/h1-2H |
InChI-Schlüssel |
QLWLFNFPCDADDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C3=NSN=C3C(=C2N=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



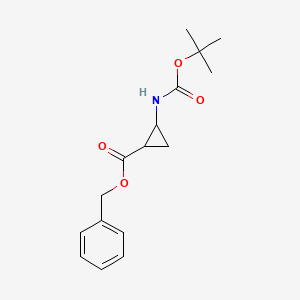
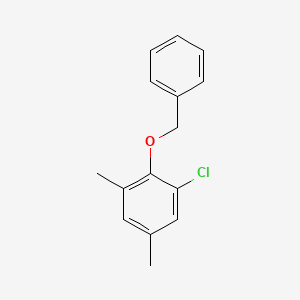
![(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol](/img/structure/B14025343.png)

![tert-Butyl 1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14025351.png)
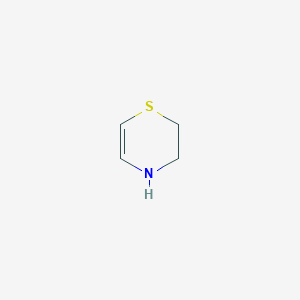
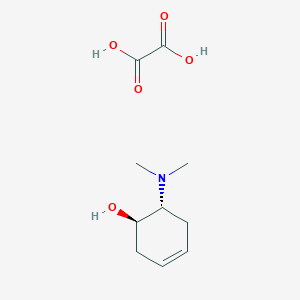

![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)

